Terminal Alkyne Click Chemistry Competence vs. Saturated Ethyl Analog (CAS 777879-15-9)
The target compound possesses a terminal ethynyl group (–C≡CH) at the para position of the phenylsulfonyl ring, which enables participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. This functionality is absent in the closest saturated analog, 1-[(4-ethylphenyl)sulfonyl]piperazine (CAS 777879-15-9), which bears a –CH₂CH₃ group and is chemically inert toward azide coupling under standard click chemistry conditions . The ethynyl-bearing 1-(4-ethynylphenyl)piperazine scaffold (CAS 1421580-81-5, the des-sulfonyl counterpart) has been explicitly utilized in fragment-based drug design via protein-templated click chemistry for linking and optimization of endothiapepsin inhibitors, confirming the functional competence of the 4-ethynylphenyl group in CuAAC applications [1]. The sulfonylpiperazine variant (target compound) extends this capability by retaining the click-competent alkyne while adding the sulfonamide pharmacophore.
| Evidence Dimension | CuAAC click chemistry reactivity (terminal alkyne present/absent) |
|---|---|
| Target Compound Data | Terminal alkyne (–C≡CH) present; SMILES C#CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl |
| Comparator Or Baseline | 1-[(4-Ethylphenyl)sulfonyl]piperazine (CAS 777879-15-9): –CH₂CH₃ group only; no terminal alkyne |
| Quantified Difference | Binary: click-competent vs. click-inert; alkyne IR stretching frequency expected ~2100–2260 cm⁻¹ (target) vs. absent (comparator) |
| Conditions | Structural comparison based on SMILES notation and PubChem-deposited structures; CuAAC competence inferred from demonstrated reactivity of 1-(4-ethynylphenyl)piperazine in protein-templated click chemistry |
Why This Matters
Procurement of the ethyl analog precludes all CuAAC-based derivatization strategies, a critical limitation for medicinal chemistry campaigns requiring modular SAR expansion or bioconjugation.
- [1] BRENDA Enzyme Database. Ligand: 1-(4-ethynylphenyl)piperazine (CAS 1421580-81-5). Fragment-based drug design facilitated by protein-templated click chemistry fragment linking. https://www.brenda-enzymes.org (accessed 2026-05-12). View Source
